molecular formula C17H13F3N2O B14394811 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile CAS No. 89638-28-8

2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile

Katalognummer: B14394811
CAS-Nummer: 89638-28-8
Molekulargewicht: 318.29 g/mol
InChI-Schlüssel: IPWZKNDXOUIQKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedel-Crafts acylation of a benzene derivative with an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . This is followed by further functional group transformations to introduce the amino and nitrile groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could lead to amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins or enzymes by forming strong hydrogen bonds and hydrophobic interactions . This can lead to inhibition or modulation of the target’s activity, affecting various biochemical pathways.

Eigenschaften

CAS-Nummer

89638-28-8

Molekularformel

C17H13F3N2O

Molekulargewicht

318.29 g/mol

IUPAC-Name

2-amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile

InChI

InChI=1S/C17H13F3N2O/c1-9-7-12(15(22)13(8-21)10(9)2)16(23)11-5-3-4-6-14(11)17(18,19)20/h3-7H,22H2,1-2H3

InChI-Schlüssel

IPWZKNDXOUIQKP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)C#N)N)C(=O)C2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.